molecular formula C6H11ClN4 B6182420 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 2613384-15-7

1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B6182420
CAS No.: 2613384-15-7
M. Wt: 174.6
InChI Key:
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Description

1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a cyclopropyl group attached to the triazole ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or "click chemistry." The reaction typically requires a copper(I) catalyst and can be performed in a variety of solvents, such as water or organic solvents like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high yields and purity. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its amine form.

  • Substitution: Substitution reactions can occur at the triazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.

Comparison with Similar Compounds

1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride can be compared with other triazole derivatives, such as:

  • 1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine: Similar structure but different triazole ring position.

  • 1-(1-cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride: Different heterocyclic ring system.

  • 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: Different heterocyclic ring system and functional group.

These compounds share structural similarities but may exhibit different biological activities and chemical properties due to variations in their molecular structures.

Properties

CAS No.

2613384-15-7

Molecular Formula

C6H11ClN4

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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